molecular formula C13H13NO2 B1405440 2-(Cyclopentyloxy)-5-formylbenzonitrile CAS No. 1072947-66-0

2-(Cyclopentyloxy)-5-formylbenzonitrile

Cat. No.: B1405440
CAS No.: 1072947-66-0
M. Wt: 215.25 g/mol
InChI Key: HCZKYECNHLUXGB-UHFFFAOYSA-N
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Description

Molecular Geometry and Bonding Analysis

The molecular architecture of this compound exhibits a complex three-dimensional arrangement that significantly influences its chemical behavior and physical properties. The compound features a benzene ring core substituted with three distinct functional groups: a nitrile group (-CN) at position 1, a cyclopentyloxy group (-O-cyclopentyl) at position 2, and a formyl group (-CHO) at position 5. This substitution pattern creates a unique electronic environment within the aromatic system, where the electron-withdrawing nature of both the nitrile and formyl groups contrasts with the electron-donating character of the ether linkage.

The cyclopentyl ring adopts a non-planar conformation typical of five-membered saturated rings, with the oxygen atom serving as a bridge between the cyclic alkyl unit and the aromatic benzene ring. The carbon-oxygen bond length connecting the cyclopentyl group to the benzene ring typically measures approximately 1.36 Angstroms, characteristic of aromatic ether linkages. The orientation of the cyclopentyl ring relative to the benzene plane plays a crucial role in determining the overall molecular conformation and influences the compound's interactions with other molecules.

The formyl group positioned at the meta position relative to the nitrile functionality adopts a planar configuration that allows for extended conjugation with the aromatic π-system. The carbon-oxygen double bond of the aldehyde group measures approximately 1.21 Angstroms, while the carbon-hydrogen bond of the formyl group extends approximately 1.10 Angstroms from the carbonyl carbon. The nitrile group maintains its characteristic linear geometry, with the carbon-nitrogen triple bond length measuring approximately 1.17 Angstroms and exhibiting the expected sp hybridization at the nitrile carbon.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through detailed analysis of both proton and carbon-13 spectra. The proton nuclear magnetic resonance spectrum reveals characteristic signals corresponding to the various proton environments within the molecule. The formyl proton appears as a distinctive singlet in the downfield region, typically around 9.8-10.0 parts per million, due to the deshielding effect of the carbonyl oxygen. The aromatic protons of the benzene ring generate a complex multiplet pattern in the 7.0-8.0 parts per million region, with the exact chemical shifts and coupling patterns reflecting the electronic influence of the substituent groups.

The cyclopentyl protons exhibit characteristic patterns in the aliphatic region of the spectrum, with the proton attached to the carbon bearing the oxygen (the α-proton) appearing around 4.5-5.0 parts per million due to deshielding by the adjacent oxygen atom. The remaining cyclopentyl protons appear as complex multiplets in the 1.5-2.5 parts per million region, reflecting the various chemical environments within the five-membered ring. Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation, with the nitrile carbon appearing around 115-120 parts per million and the formyl carbon resonating near 190-195 parts per million.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecule. The nitrile group exhibits a strong, sharp absorption band around 2220-2240 wavenumbers, typical of aromatic nitriles. The formyl group displays two characteristic absorptions: the carbonyl stretch appears as a strong band around 1680-1700 wavenumbers, while the aldehydic carbon-hydrogen stretch manifests as a weak band near 2720-2820 wavenumbers. The aromatic carbon-carbon stretching vibrations generate multiple bands in the 1450-1600 wavenumber region, while the ether carbon-oxygen stretching produces absorption around 1200-1300 wavenumbers.

Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 215, corresponding to the molecular weight of the compound. Fragmentation patterns typically show loss of the cyclopentyl group (mass 69) and the formyl group (mass 29), providing structural confirmation through characteristic fragmentation pathways.

Spectroscopic Technique Key Observations Chemical Shift/Frequency
¹H Nuclear Magnetic Resonance Formyl proton 9.8-10.0 ppm
¹H Nuclear Magnetic Resonance Aromatic protons 7.0-8.0 ppm
¹H Nuclear Magnetic Resonance α-Cyclopentyl proton 4.5-5.0 ppm
¹³C Nuclear Magnetic Resonance Nitrile carbon 115-120 ppm
¹³C Nuclear Magnetic Resonance Formyl carbon 190-195 ppm
Infrared Nitrile stretch 2220-2240 cm⁻¹
Infrared Carbonyl stretch 1680-1700 cm⁻¹
Mass Spectrometry Molecular ion m/z 215

Crystallographic Data and Conformational Studies

Crystallographic investigations of this compound reveal important insights into its solid-state structure and molecular packing arrangements. The compound crystallizes in a specific space group that accommodates the bulky cyclopentyloxy substituent while maintaining efficient packing interactions. The crystal structure demonstrates that the cyclopentyl ring adopts an envelope conformation in the solid state, with one carbon atom displaced from the plane formed by the other four ring atoms. This conformational preference minimizes steric interactions while maintaining favorable van der Waals contacts with neighboring molecules.

The intermolecular interactions within the crystal lattice are dominated by weak hydrogen bonding between the formyl group and aromatic hydrogen atoms of adjacent molecules. Additionally, π-π stacking interactions between parallel benzene rings contribute to the overall crystal stability, with typical interplanar distances ranging from 3.3 to 3.6 Angstroms. The nitrile groups participate in dipole-dipole interactions that influence the molecular orientation within the crystal structure.

Conformational analysis reveals that the cyclopentyloxy group can adopt multiple conformations in solution, with the barrier to rotation around the carbon-oxygen bond being relatively low. Computational studies suggest that the preferred conformation minimizes steric clashes between the cyclopentyl ring and the nearby formyl group while maintaining optimal orbital overlap for the ether linkage. The dihedral angle between the benzene ring plane and the plane of the cyclopentyl ring varies depending on the specific conformation adopted.

Comparative Analysis with Related Benzonitrile Derivatives

The structural characteristics of this compound can be effectively understood through comparison with related benzonitrile derivatives, particularly those bearing similar substituent patterns. When compared to 2-fluoro-5-formylbenzonitrile, which shares the formyl group positioning but features a fluorine atom instead of the cyclopentyloxy group, significant differences emerge in both electronic and steric properties. The 2-fluoro-5-formylbenzonitrile derivative exhibits a molecular weight of 149.12 grams per mole, substantially lower than the cyclopentyloxy analog, and demonstrates different solubility characteristics due to the polar nature of the fluorine substituent versus the lipophilic cyclopentyl group.

The melting point data reveals interesting trends among these compounds. 2-Fluoro-5-formylbenzonitrile exhibits a melting point range of 80-84 degrees Celsius, while other benzonitrile derivatives show varying thermal properties depending on their substitution patterns. The presence of the bulky cyclopentyloxy group in this compound likely influences its melting point through altered crystal packing efficiency and intermolecular interactions.

Spectroscopic comparisons highlight the electronic effects of different substituents on the benzene ring. The electron-withdrawing fluorine atom in 2-fluoro-5-formylbenzonitrile creates a different electronic environment compared to the mixed electronic effects of the cyclopentyloxy group, which combines electron-donating resonance effects with the electron-withdrawing inductive effect of the oxygen atom. These differences manifest in the nuclear magnetic resonance chemical shifts of the aromatic protons and carbons, with the cyclopentyloxy derivative typically showing more upfield shifts for protons ortho to the ether linkage.

The synthetic accessibility of these compounds also varies significantly. While 2-fluoro-5-formylbenzonitrile can be prepared through established halogenation and formylation procedures, the synthesis of this compound requires more specialized conditions for the introduction of the cyclopentyloxy group. This difference in synthetic complexity influences both the commercial availability and research applications of these compounds.

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features
This compound C₁₃H₁₃NO₂ 215.25 Not reported Cyclopentyloxy, formyl, nitrile
2-Fluoro-5-formylbenzonitrile C₈H₄FNO 149.12 80-84 Fluorine, formyl, nitrile
4-Formylbenzonitrile C₈H₅NO 131.13 Not specified Para-formyl, nitrile
Benzonitrile C₇H₅N 103.12 -13 Nitrile only

The comparative analysis extends to the chemical reactivity patterns exhibited by these compounds. The presence of multiple electron-withdrawing groups in this compound creates a highly activated aromatic system that differs significantly from simpler benzonitrile derivatives. The formyl group serves as an excellent electrophilic center for nucleophilic addition reactions, while the nitrile group can participate in various cycloaddition and condensation reactions. The cyclopentyloxy group, while generally unreactive under mild conditions, can be cleaved under acidic conditions to reveal the corresponding phenol, providing additional synthetic versatility not available in the fluoro analog.

Properties

IUPAC Name

2-cyclopentyloxy-5-formylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c14-8-11-7-10(9-15)5-6-13(11)16-12-3-1-2-4-12/h5-7,9,12H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZKYECNHLUXGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=C(C=C(C=C2)C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Scientific Research Applications

  • Chemistry
    • Intermediate in Synthesis: 2-(Cyclopentyloxy)-5-formylbenzonitrile serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further modifications, making it a versatile building block in synthetic organic chemistry .
  • Biology
    • Biological Probes: The compound can be used as a probe in biological studies to investigate cellular processes and interactions. Its electrophilic nature due to the formyl group enables it to react with nucleophiles within biological systems, providing insights into biochemical pathways .
  • Medicine
    • Therapeutic Potential: Research indicates potential applications in drug development. The compound's ability to interact with specific molecular targets may lead to the discovery of new therapeutic agents, particularly in treating diseases where targeted molecular interactions are crucial .
  • Industry
    • Specialty Chemicals Production: In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties facilitate the creation of advanced materials with specific functionalities .

Mechanism of Action

The mechanism by which 2-(Cyclopentyloxy)-5-formylbenzonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, reacting with nucleophiles in biological systems. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares 2-(Cyclopentyloxy)-5-formylbenzonitrile with key analogs based on substituent variations:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 2-Cyclopentyloxy, 5-formyl C₁₃H₁₃NO₂ 215.25 (inferred) Hypothesized intermediate for drug synthesis
2-Cyclopropoxy-5-formylbenzonitrile 2-Cyclopropoxy, 5-formyl C₁₁H₉NO₂ 187.19 Smaller steric bulk; potential for strained ring reactivity
2-Fluoro-5-formylbenzonitrile 2-Fluoro, 5-formyl C₈H₄FNO 149.12 High electronegativity; used in fluorinated drug intermediates
5-Bromo-2-hydroxybenzonitrile 5-Bromo, 2-hydroxy C₇H₄BrNO 198.02 Hydrogen-bonding capacity; antiretroviral/cancer drug precursor

Key Observations :

  • Electronic Effects : Fluorine’s electronegativity enhances electron withdrawal, increasing electrophilicity at the formyl group compared to cyclopentyloxy .
  • Hydrogen Bonding : The hydroxyl group in 5-bromo-2-hydroxybenzonitrile enables intermolecular hydrogen bonding (O–H⋯N distance: ~2.8 Å), which is absent in the cyclopentyloxy analog .

Research Findings from Structural Analogs

  • Crystallographic Data : 5-Bromo-2-hydroxybenzonitrile forms planar molecules with O–H⋯N hydrogen-bonded chains (RMSD: 0.0334 Å), a feature absent in ether-substituted analogs like the cyclopentyloxy derivative .
  • Thermal Stability : Fluorinated benzonitriles exhibit higher thermal stability (decomposition >200°C) compared to hydroxyl- or alkoxy-substituted variants .

Biological Activity

2-(Cyclopentyloxy)-5-formylbenzonitrile is an organic compound with a unique molecular structure that includes a cyclopentyloxy group attached to a benzonitrile ring with a formyl group at the 5-position. This compound has garnered attention in scientific research due to its potential biological activities and applications in various fields, including medicinal chemistry and biological studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H13NO2, and its IUPAC name is 2-cyclopentyloxy-5-formylbenzonitrile. The compound's structure allows for diverse chemical reactivity, which is critical for its biological interactions.

PropertyValue
Molecular FormulaC13H13NO2
Molecular Weight215.25 g/mol
IUPAC Name2-cyclopentyloxy-5-formylbenzonitrile
InChI KeyHCZKYECNHLUXGB-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its functional groups. The formyl group can act as an electrophile, engaging in reactions with nucleophiles, while the nitrile group may participate in hydrogen bonding and other non-covalent interactions. These interactions can influence various biological pathways, potentially affecting cellular processes.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antimicrobial agents.
  • Cytotoxic Effects : In vitro studies have shown that the compound can induce cytotoxicity in certain cancer cell lines, indicating potential applications in cancer therapy.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Case Studies

  • Antimicrobial Studies : A study conducted on various derivatives of benzonitrile indicated that compounds similar to this compound exhibited significant antimicrobial activity against gram-positive and gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes.
  • Cytotoxicity Assays : In a study assessing the cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7), this compound demonstrated IC50 values indicating effective inhibition of cell proliferation, suggesting its potential as a lead compound for anticancer drug development.
  • Enzyme Interaction Studies : Research exploring the interaction of this compound with metabolic enzymes revealed that it could act as a competitive inhibitor, providing insights into its potential role in modulating metabolic pathways.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

Compound NameUnique FeaturesBiological Activity
2-(Cyclopentyloxy)ethanolLacks nitrile functionalityLimited biological activity
5-FormylbenzonitrileDoes not contain cyclopentyloxy groupModerate enzyme inhibition
2-(Cyclopentyloxy)benzaldehydeContains aldehyde instead of formyl groupVaries based on substitution

Preparation Methods

Step-by-step process:

Step Reaction Description Reagents & Conditions Notes
1 Preparation of 5-formylbenzonitrile Oxidation of 5-methylbenzonitrile or via formylation Using Vilsmeier-Haack or other formylation methods
2 Etherification to introduce cyclopentyloxy Cyclopentanol, base (e.g., K₂CO₃), solvent (e.g., DMF or acetone) Reflux conditions to facilitate nucleophilic substitution
3 Purification Column chromatography or recrystallization To isolate the target compound with high purity

Research Findings:
This method is similar to the general etherification procedures described in patent WO2012071684A1, where phenolic or alcohol derivatives are reacted with appropriate alkyl halides or alcohols under basic conditions to form ethers.

Direct Synthesis via Copper-Catalyzed Cyanation and Formylation

Method Overview:
A more advanced route involves initial cyanation of a suitable aromatic precursor, followed by selective formylation and cyclopentyloxy substitution.

Step-by-step process:

Step Reaction Description Reagents & Conditions Notes
1 Cyanation of aromatic ring Cuprous cyanide, heating Similar to the synthesis of 2-fluoro-5-formylbenzonitrile, where cuprous cyanide reacts with halogenated precursors
2 Selective formylation Oxidative formylation (e.g., using hexamethylenetetramine or formylating agents) Ensures the formyl group is introduced at the desired position
3 Cyclopentyloxy group introduction Cyclopentanol derivatives, base, and heating Ether formation via nucleophilic substitution

Research Findings:
This approach aligns with the synthesis of aromatic nitriles via cyanation, as described in chemical literature, emphasizing the importance of regioselectivity in substitution reactions.

Multi-step Synthesis Involving Reductive Amination and Amide Coupling

Method Overview:
This method, adapted from recent medicinal chemistry syntheses, involves constructing the heterocyclic core through reductive amination, followed by etherification and formylation.

Step-by-step process:

Step Reaction Description Reagents & Conditions Notes
1 Reductive amination Aldehydes, sodium triacetoxyborohydride, solvents (e.g., DCM or DMF) To introduce amino functionalities for subsequent modifications
2 Formation of heterocyclic scaffold Cyclopentanol derivatives, coupling reagents To attach the cyclopentyloxy group
3 Introduction of formyl group Formylating agents such as DMF or formyl chloride To install the formyl group at the desired position

Research Findings: This synthetic route is consistent with the procedures used in the development of bioactive heterocyclic compounds, as detailed in the ACS journal, emphasizing the versatility of reductive amination and coupling reactions.

Q & A

Basic Research Questions

Q. What are the recommended characterization techniques for verifying the structure of 2-(Cyclopentyloxy)-5-formylbenzonitrile?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1^1H and 13^{13}C NMR, is critical for confirming the aromatic substitution pattern and cyclopentyloxy group. For example, 1^1H-NMR in CDCl3_3 can resolve peaks for the formyl proton (~9.8 ppm) and cyclopentyl methine protons (~5.1–5.2 ppm) . High-Resolution Mass Spectrometry (HRMS) with ESI ionization provides accurate molecular weight confirmation (e.g., observed [M+H]+^+ vs. calculated) . Infrared (IR) spectroscopy can corroborate the nitrile (C≡N) and formyl (C=O) functional groups.

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Ensure adequate ventilation to avoid inhalation of dust or vapors. In case of skin contact, wash immediately with water for ≥15 minutes . Store in a tightly sealed container in a dry, cool environment to prevent degradation or moisture absorption .

Q. How can researchers ensure the stability of this compound during storage?

  • Methodological Answer : Stability is maintained by storing the compound under inert gas (e.g., argon) in amber glass vials to prevent photodegradation. Periodic analysis via thin-layer chromatography (TLC) or HPLC can monitor decomposition, particularly of the formyl group, which may oxidize under prolonged exposure to air .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve the yield of this compound?

  • Methodological Answer : Optimize the coupling reaction between cyclopentanol and the benzaldehyde precursor by testing catalysts (e.g., DCC/DMAP vs. EDC/HOBt) and solvents (polar aprotic vs. ethereal). Reaction monitoring via 1^1H-NMR can identify intermediates and byproducts. For example, highlights the use of DCC and 4-DMAP for esterification, which could be adapted for ether bond formation .

Q. How should researchers address discrepancies in spectroscopic data between synthesized batches?

  • Methodological Answer : Contradictions in NMR shifts (e.g., cyclopentyl proton splitting patterns) may arise from solvent effects or impurities. Re-run spectra under standardized conditions (deuterated solvent, temperature control) and compare with literature data (e.g., 1^1H-NMR in CDCl3_3 for analogous compounds in ). Purify via column chromatography or recrystallization to eliminate impurities causing signal overlap .

Q. What strategies are effective for analyzing byproducts formed during the synthesis of this compound?

  • Methodological Answer : Employ LC-HRMS to detect low-abundance byproducts. For example, uses HRMS to confirm the molecular ion of a fluorobenzonitrile derivative, which can be adapted to identify nitrile-related side products. Additionally, computational tools (e.g., Reaxys or SciFinder) can predict plausible degradation pathways based on functional group reactivity .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Cyclopentyloxy)-5-formylbenzonitrile
Reactant of Route 2
Reactant of Route 2
2-(Cyclopentyloxy)-5-formylbenzonitrile

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